![molecular formula C15H21BrIN3O2 B13649026 tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by halogenation and subsequent spirocyclization. The general synthetic route can be summarized as follows:
Preparation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Halogenation: The pyrazole ring is then subjected to bromination and iodination using reagents such as N-bromosuccinimide (NBS) and iodine, respectively.
Spirocyclization: The halogenated pyrazole is reacted with a suitable azaspiroheptane precursor under basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole ring or the spirocyclic structure.
Coupling Reactions: The halogenated pyrazole can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., PCC, DMP) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The halogenated pyrazole moiety may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(3-chloro-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-(3-bromo-4-fluoro-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-(3-bromo-4-iodo-5-ethyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate lies in its specific combination of halogenated pyrazole and azaspiroheptane moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H21BrIN3O2 |
|---|---|
Molecular Weight |
482.15 g/mol |
IUPAC Name |
tert-butyl 6-(3-bromo-4-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H21BrIN3O2/c1-9-11(17)12(16)18-20(9)10-5-15(6-10)7-19(8-15)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
QBNDZFXFSYNXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CC3(C2)CN(C3)C(=O)OC(C)(C)C)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


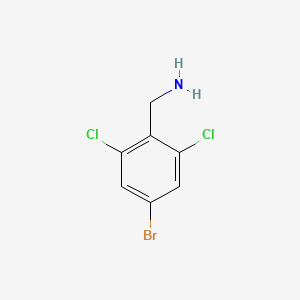
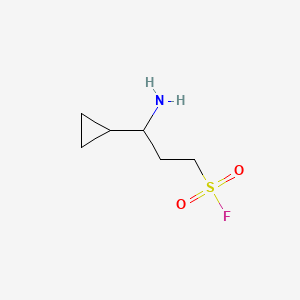
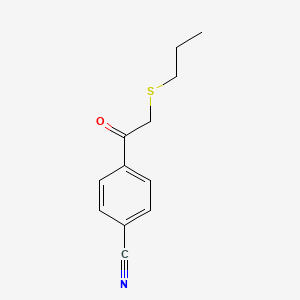
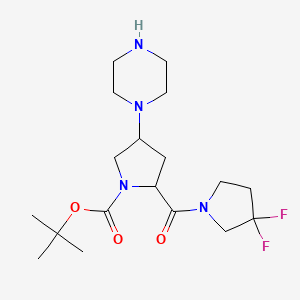

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

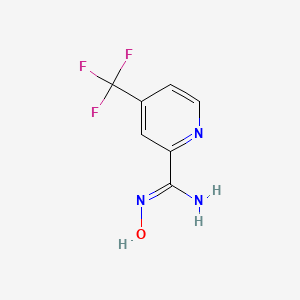

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
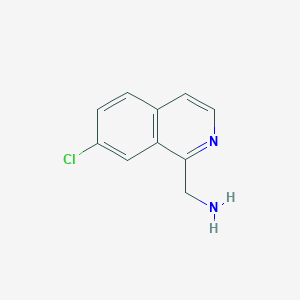
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
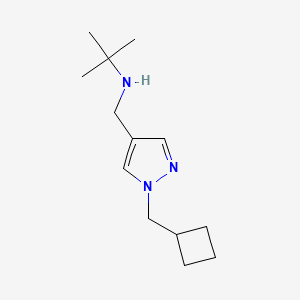
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
